Cddo-EA

Descripción

Propiedades

IUPAC Name |

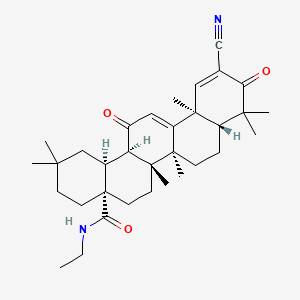

(4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-N-ethyl-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H46N2O3/c1-9-35-27(38)33-14-12-28(2,3)18-21(33)25-22(36)16-24-30(6)17-20(19-34)26(37)29(4,5)23(30)10-11-31(24,7)32(25,8)13-15-33/h16-17,21,23,25H,9-15,18H2,1-8H3,(H,35,38)/t21-,23-,25-,30-,31+,32+,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRQJICXYQPEQJ-YKEYHJQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C12CCC(CC1C3C(=O)C=C4C(C3(CC2)C)(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@]12CC[C@@]3([C@@H]([C@@H]1CC(CC2)(C)C)C(=O)C=C4[C@]3(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H46N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932730-51-3 | |

| Record name | 2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid ethyl amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0932730513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CDDO-EA in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract

The synthetic oleanane triterpenoid, 2-cyano-3, 12-dioxooleana-1,9-dien-28-oic acid ethyl amide (CDDO-EA), and its analogs represent a potent class of anti-cancer agents. These compounds exhibit broad-spectrum antiproliferative and pro-apoptotic activity across a range of hematologic malignancies and solid tumors. Their mechanism of action is multifaceted, primarily revolving around the modulation of cellular redox homeostasis and the inhibition of critical pro-survival signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its anti-cancer effects, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. The core mechanisms include the potent activation of the Nrf2/ARE pathway, the induction of reactive oxygen species (ROS) leading to apoptosis, the direct inhibition of the STAT3 signaling cascade, and the induction of cell cycle arrest. Understanding these intricate mechanisms is crucial for the continued development and clinical application of this promising class of therapeutic agents.

Core Mechanisms of Action

This compound and its related compounds, such as CDDO-Me (methyl ester), function through a complex interplay of signaling events that ultimately converge to halt proliferation and induce programmed cell death in cancer cells.

Dual-Role Modulation of Redox Homeostasis

A central feature of the CDDO family's mechanism is its profound impact on the cell's redox state, characterized by two seemingly paradoxical effects:

-

Nrf2/ARE Pathway Activation: this compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. CDDO compounds are believed to interact with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The stabilized Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates the transcription of a wide array of cytoprotective and antioxidant enzymes, such as Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCLC).[1][3][4] This activation is a key part of its chemopreventive and anti-inflammatory effects.

-

Induction of Reactive Oxygen Species (ROS): Despite activating an antioxidant response, a primary mechanism for the anti-cancer effect of CDDO derivatives is the rapid generation of intracellular ROS, including hydrogen peroxide and superoxide anions. This pro-oxidant effect is thought to arise from interactions with mitochondrial proteins and NADPH oxidases. In cancer cells, which often have a higher basal level of oxidative stress and a compromised redox balance, this sudden increase in ROS overwhelms the cellular antioxidant capacity, even with concurrent Nrf2 activation. This excessive oxidative stress triggers catastrophic damage to macromolecules and initiates apoptosis. The ability of antioxidants like N-acetylcysteine (NAC) to block CDDO-induced apoptosis confirms the critical role of ROS in its cytotoxic activity.

Inhibition of Pro-Survival Signaling Pathways

CDDO compounds effectively shut down key signaling cascades that cancer cells rely on for their growth, survival, and resistance to therapy.

-

STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a constitutively active oncogenic transcription factor in many cancers. CDDO-Me has been shown to directly inhibit the JAK1/STAT3 pathway. This inhibition occurs through the formation of adducts with both JAK1 and STAT3, preventing the phosphorylation, dimerization, and nuclear translocation of STAT3. The blockade of STAT3 signaling leads to the downregulation of its anti-apoptotic target genes, including Bcl-xL, Survivin, and Mcl-1, thereby sensitizing cancer cells to apoptosis.

-

Akt/mTOR/NF-κB Pathways: The PI3K/Akt/mTOR pathway is another critical pro-survival axis in cancer. CDDO-Me has been demonstrated to inhibit the phosphorylation and activation of Akt and its downstream effector, mTOR. This inhibition is mediated by the induction of ROS, as pretreatment with NAC can prevent the downregulation of these pathways. Similarly, the activity of the pro-inflammatory and anti-apoptotic transcription factor NF-κB is also suppressed by CDDO-Me in a ROS-dependent manner.

Induction of Cell Cycle Arrest and Apoptosis

The culmination of ROS induction and inhibition of survival signaling is the engagement of programmed cell death and cell cycle arrest.

-

Cell Cycle Arrest: Treatment with CDDO derivatives leads to a rapid arrest of the cell cycle, primarily at the G2/M phase. This arrest is associated with the downregulation of key cell cycle regulators like Cyclin B1 and CDK1. In some contexts, such as in neuroblastoma cells, treatment with CDDO-Me causes a depletion of the S-phase population.

-

Apoptosis: this compound and its analogs are potent inducers of apoptosis. The mechanism involves the intrinsic (mitochondrial) pathway, initiated by high levels of ROS. This leads to a loss of mitochondrial membrane potential (ΔΨm), the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of the caspase cascade, including the apical caspase-9 and the executioner caspase-3. Activation of caspase-8 has also been reported, suggesting potential engagement of the extrinsic pathway in some cell types. The cleavage of poly (ADP-ribose) polymerase (PARP-1) serves as a final hallmark of apoptosis.

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the key mechanisms of action of this compound.

References

- 1. Neuroprotective effect of Nrf2/ARE Activators, CDDO-ethylamide and CDDO-trifluoroethylamide in a Mouse Model of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical Evaluation of Targeting the Nrf2 Pathway by Triterpenoids (CDDO-Im and CDDO-Me) for Protection from LPS-Induced Inflammatory Response and Reactive Oxygen Species in Human Peripheral Blood Mononuclear Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Cellular Defense: A Technical Guide to Nrf2/ARE Pathway Activation by CDDO-EA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway by the synthetic triterpenoid, 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid-ethyl amide (CDDO-EA). This document details the underlying molecular mechanisms, presents quantitative data from key studies, outlines experimental protocols for assessing pathway activation, and provides visual representations of the critical signaling cascades and experimental workflows.

Introduction: The Nrf2/ARE Pathway and the Promise of this compound

The Nrf2/ARE signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[1] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2] Upon exposure to inducers, such as reactive oxygen species (ROS) or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2.[3] Activated Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of a vast array of cytoprotective genes.[1] These genes encode for antioxidant proteins (e.g., heme oxygenase-1 [HO-1], NAD(P)H:quinone oxidoreductase 1 [NQO1]), detoxification enzymes, and proteins involved in inflammation and mitochondrial function.

This compound, a synthetic oleanolic acid-derived triterpenoid, has emerged as a potent activator of the Nrf2/ARE pathway. Its electrophilic nature allows it to react with specific cysteine residues on Keap1, disrupting the Nrf2-Keap1 interaction and initiating the protective signaling cascade. This potent activity has positioned this compound and its analogs as promising therapeutic agents for a range of diseases characterized by oxidative stress and inflammation, including neurodegenerative diseases, cancer, and metabolic disorders.

Molecular Mechanism of this compound-Mediated Nrf2 Activation

The activation of the Nrf2/ARE pathway by this compound is a well-defined process that can be broken down into several key steps.

dot

Caption: this compound disrupts the Keap1-Nrf2 complex, leading to Nrf2 nuclear translocation and target gene expression.

Quantitative Data on this compound Activity

The following tables summarize the quantitative effects of this compound on Nrf2 pathway activation and its downstream consequences from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound in Nrf2 Activation

| Cell Line | Concentration | Effect | Fold Change/Percentage | Reference |

| NSC-34 (mutant G93A SOD1) | 300 nM | Increased Nrf2 expression | Not specified | |

| Wild-type mouse embryonic fibroblasts | 1, 10, 100, 300 nM | Dose-dependent reduction of tBHP-induced ROS | Significant reduction | |

| Nrf2 knockout mouse embryonic fibroblasts | 1, 10, 100, 300 nM | No reduction in tBHP-induced ROS | No effect | |

| Human monocyte-derived macrophages | 0.2, 0.4, 0.8 µM | Increased HMOX1 and NQO1 expression | Significantly elevated | |

| BV2 microglial cells | 100 µg/mL | Increased HO-1 expression | Significant increase | |

| RAW264.7 macrophages | 500 nM | Suppressed LPS-induced MCP-1 production | Significant suppression |

Table 2: In Vivo Efficacy of this compound in Nrf2 Activation and Neuroprotection

| Animal Model | Dosage | Route | Effect | Outcome | Reference |

| G93A SOD1 mice (ALS model) | 400 mg/kg in food | Oral | Upregulated Nrf2 expression and nuclear translocation in spinal cord neurons | Attenuated weight loss, enhanced motor performance, extended survival | |

| N171-82Q mice (Huntington's model) | 100 and 200 mg/kg in diet | Oral | Upregulated Nrf2/ARE induced genes (NQO1, HO1) in brain | Improved motor coordination, increased survival, rescued striatal atrophy | |

| C57BL/6 mice (MCAO model) | 2 and 4 mg/kg | Intraperitoneal | Augmented Nrf2 and HO-1 expression in ischemic cortex | Reduced neurological deficit and infarct volume | |

| Wild-type mice | 400 mg/kg diet | Oral | Stabilization and activation of Nrf2 in colon tissues | Increased median survival after total body irradiation |

Experimental Protocols for Assessing Nrf2/ARE Pathway Activation

This section provides a general framework for key experiments used to evaluate the activation of the Nrf2/ARE pathway by compounds like this compound.

Western Blot for Nrf2 Nuclear Translocation

This protocol is designed to determine the subcellular localization of Nrf2, a key indicator of its activation.

dot

Caption: A typical workflow for assessing Nrf2 nuclear translocation via Western blot.

Detailed Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with various concentrations of this compound or vehicle control for the desired time.

-

Cell Fractionation: Harvest cells and perform subcellular fractionation to separate cytoplasmic and nuclear extracts using a commercially available kit or a standard protocol involving differential centrifugation.

-

Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions using a standard method like the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for Nrf2. To ensure proper fractionation, also probe for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the nuclear Nrf2 signal to the nuclear loading control (Lamin B1).

Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Gene Expression

This method quantifies the mRNA levels of Nrf2 target genes to assess the transcriptional activity of the pathway.

Detailed Methodology:

-

Cell/Tissue Treatment and RNA Extraction: Treat cells or animals with this compound as described previously. Harvest cells or tissues and extract total RNA using a suitable method (e.g., TRIzol reagent or a column-based kit).

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity if necessary.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

qRT-PCR:

-

Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes (e.g., HMOX1, NQO1, GCLC, GCLM) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.

-

Perform the PCR reaction in a real-time PCR cycler.

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

ARE-Luciferase Reporter Assay

This cell-based assay directly measures the transcriptional activity of the ARE.

Detailed Methodology:

-

Cell Transfection: Co-transfect cells with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple ARE sequences and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

-

Compound Treatment: After transfection, treat the cells with various concentrations of this compound or a vehicle control.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the activity of both firefly and Renilla luciferases using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the fold induction of ARE activity relative to the vehicle control.

Conclusion

This compound is a potent and well-characterized activator of the Nrf2/ARE signaling pathway. Its ability to induce a robust cytoprotective response makes it a highly attractive therapeutic candidate for a variety of diseases. The experimental protocols outlined in this guide provide a solid foundation for researchers to investigate the efficacy of this compound and other Nrf2 activators in their specific models of interest. A thorough understanding of the molecular mechanisms and the application of rigorous quantitative methods are essential for advancing the development of Nrf2-based therapies.

References

The Anti-Inflammatory Properties of CDDO-EA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid-ethyl amide (CDDO-EA), a synthetic triterpenoid derivative. We will explore its core mechanisms of action, present quantitative data from key studies, and provide detailed experimental protocols to facilitate further research and development.

Core Mechanisms of Action: A Dual Approach to Inflammation Control

This compound exerts its potent anti-inflammatory effects primarily through two key signaling pathways: the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway and the activation of the cytoprotective Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Inhibition of the NF-κB Signaling Pathway

Chronic inflammation is often driven by the persistent activation of the NF-κB pathway, which leads to the transcription of numerous pro-inflammatory genes, including cytokines and chemokines.[1] this compound has been shown to effectively suppress this pathway.

Studies have demonstrated that this compound inhibits the lipopolysaccharide (LPS)-induced phosphorylation of both NF-κB p65 and its inhibitor, IκB-α, in skeletal muscle cells.[1] This prevents the translocation of the active p65 subunit into the nucleus, thereby blocking the transcription of NF-κB target genes.[1] The result is a significant reduction in the production of pro-inflammatory mediators.[1][2] Some research suggests that related CDDO compounds can directly inhibit IκB kinase β (IKKβ), a critical upstream kinase in the NF-κB cascade, by interacting with a key cysteine residue in its activation loop.

Activation of the Nrf2 Antioxidant Response Pathway

In addition to suppressing pro-inflammatory signaling, this compound also activates the Nrf2 pathway, a critical regulator of endogenous antioxidant and anti-inflammatory responses. Nrf2 is a transcription factor that, under basal conditions, is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).

This compound and its analogs are potent activators of Nrf2. They are thought to react with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Once freed, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of genes. This induces the expression of numerous protective enzymes, such as heme oxygenase-1 (HO-1), and other antioxidant proteins. The activation of this pathway not only mitigates oxidative stress, which is a key component of inflammation, but also actively promotes the resolution of inflammation by, for instance, polarizing microglia and macrophages towards an anti-inflammatory M2 phenotype.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by this compound

| Cell Line | Inflammatory Stimulus | This compound Concentration | Measured Mediator | % Inhibition / Effect | Reference |

| RAW 264.7 Mouse Macrophages | 100 ng/mL LPS | 500 nM | TNF-α Production | Substantially blocked | |

| THP-1 Human Macrophages | LPS | Not Specified | IL-1β, IL-6, MCP-1 Production | Blocked | |

| L6-GLUT4myc Rat Myotubes | 100 ng/mL LPS | 500 nM | TNF-α Gene Expression | Prevented | |

| L6-GLUT4myc Rat Myotubes | 100 ng/mL LPS | 500 nM | MCP-1 Gene Expression | Prevented | |

| L6-GLUT4myc Rat Myotubes | 100 ng/mL LPS | 500 nM | p-NF-κB p65 (Ser536) | Inhibited | |

| L6-GLUT4myc Rat Myotubes | 100 ng/mL LPS | 500 nM | p-IκB-α (Ser32) | Inhibited | |

| BV2 Microglial Cells | Inflammatory Stimulation | 100 µg/mL | M2 Polarization | Primed | |

| BV2 Microglial Cells | LPS | 100 µg/mL | HO-1 Expression | Increased |

Table 2: In Vivo Anti-inflammatory and Neuroprotective Effects of this compound

| Animal Model | Disease/Injury Model | This compound Dosage | Outcome Measure | Result | Reference |

| Mice | Middle Cerebral Artery Occlusion (MCAO) | 2 mg/kg, i.p. | Nrf2 Nuclear Accumulation | Significantly enhanced | |

| Mice | MCAO | 2 mg/kg, i.p. | Infarct Volume | Reduced | |

| Mice | MCAO | 2 mg/kg, i.p. | Microglia/Macrophage Polarization | Shifted towards M2 phenotype | |

| N171-82Q Mice | Huntington's Disease | 100-200 mg/kg in diet | Motor Performance | Improved | |

| N171-82Q Mice | Huntington's Disease | 100-200 mg/kg in diet | Survival | Increased by 19.4% - 21.9% | |

| G93A SOD1 Mice | Amyotrophic Lateral Sclerosis (ALS) | 400 mg/kg in diet | Motor Performance | Enhanced | |

| G93A SOD1 Mice | Amyotrophic Lateral Sclerosis (ALS) | 400 mg/kg in diet | Survival | Extended |

Detailed Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.

In Vitro Macrophage Cytokine Production Assay

1. Cell Culture:

-

RAW 264.7 mouse macrophages or THP-1 human monocytes (differentiated into macrophages) are cultured in appropriate media (e.g., DMEM for RAW 264.7, RPMI-1640 for THP-1) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are seeded in multi-well plates at a predetermined density and allowed to adhere overnight.

2. Treatment:

-

Cells are pre-treated with this compound (e.g., 500 nM dissolved in DMSO) or a vehicle control (DMSO) for 1 hour.

3. Stimulation:

-

Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified duration (e.g., 6 hours for cytokine protein measurement).

4. Sample Collection and Analysis:

-

The cell culture supernatant is collected and centrifuged to remove cellular debris.

-

The concentrations of secreted cytokines and chemokines (e.g., TNF-α, IL-1β, IL-6, MCP-1) in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Western Blot Analysis for NF-κB Pathway Activation

1. Cell Culture and Treatment:

-

L6-GLUT4myc myotubes are cultured to differentiation.

-

Cells are pre-treated with 500 nM this compound for 1 hour, followed by stimulation with 100 ng/mL LPS for 1 hour to assess early signaling events.

2. Protein Extraction:

-

Cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Lysates are centrifuged, and the supernatant containing the total protein is collected. Protein concentration is determined using a BCA assay.

3. Electrophoresis and Transfer:

-

Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-NF-κB p65 (Ser536), total NF-κB, phospho-IκB-α (Ser32), total IκB-α, and a loading control like actin).

-

After washing, the membrane is incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

5. Detection and Analysis:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to their respective total protein levels.

This technical guide consolidates the current understanding of this compound's anti-inflammatory properties, providing a foundation for researchers and drug developers. The dual mechanism of NF-κB inhibition and Nrf2 activation makes this compound a compelling candidate for further investigation in a range of inflammatory and neurodegenerative diseases.

References

- 1. Triterpenoid this compound inhibits lipopolysaccharide-induced inflammatory responses in skeletal muscle cells through suppression of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triterpenoid this compound inhibits lipopolysaccharide-induced inflammatory responses in skeletal muscle cells through suppression of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

CDDO-EA antioxidant response induction

An In-depth Technical Guide to CDDO-EA and the Induction of the Antioxidant Response

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress is a key pathological feature in a multitude of diseases, including neurodegenerative disorders, chronic kidney disease, and inflammatory conditions. The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is the master regulator of the endogenous antioxidant defense system. The Keap1-Nrf2 pathway has consequently emerged as a critical therapeutic target. Synthetic oleanane triterpenoids are a class of potent Nrf2 activators. This document provides a detailed technical overview of 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid-ethyl amide (this compound), a promising synthetic triterpenoid, focusing on its mechanism of action in inducing the antioxidant response, preclinical efficacy data, and key experimental methodologies for its evaluation.

Introduction to the Keap1-Nrf2 Antioxidant Response Pathway

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[1][2] Keap1 functions as a substrate adaptor protein for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, which constantly targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its cellular levels low.[3]

When cells are exposed to oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified.[2] This modification leads to a conformational change in Keap1, disrupting the Keap1-Cul3 E3 ligase activity and thereby preventing Nrf2 degradation.[4] Stabilized Nrf2 then translocates to the nucleus, where it forms a heterodimer with small Maf proteins. This complex binds to specific DNA sequences known as Antioxidant Response Elements (AREs) in the promoter regions of a vast array of cytoprotective genes. The resulting gene expression products include antioxidant enzymes (e.g., NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1)), enzymes involved in glutathione synthesis and regeneration (e.g., glutamate-cysteine ligase catalytic and modifier subunits (GCLC, GCLM)), and other proteins that collectively protect the cell from oxidative damage.

Synthetic triterpenoids, such as derivatives of 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO), are potent inducers of the Nrf2/ARE pathway. These compounds, including CDDO-ethyl amide (this compound), function as powerful electrophiles that directly interact with Keap1, mimicking the effects of oxidative stress to robustly activate the antioxidant response.

Mechanism of Action: this compound as an Nrf2 Activator

This compound belongs to a class of compounds that act as Michael acceptors. Its structure contains α,β-unsaturated carbonyl groups that are highly reactive with nucleophiles, particularly the thiol groups of cysteine residues. The primary mechanism by which this compound activates the Nrf2 pathway is through direct covalent modification of critical cysteine sensors on Keap1.

Upon entering the cell, this compound forms a covalent adduct with specific cysteine residues on Keap1, with Cys151 being a particularly important target within the BTB domain of Keap1. This adduction disrupts the structural integrity of the Keap1-Cul3 E3 ligase complex, inhibiting its ability to ubiquitinate Nrf2. This leads to the stabilization and accumulation of newly synthesized Nrf2 protein. The accumulated Nrf2 is then free to translocate into the nucleus, bind to AREs, and drive the transcription of its target antioxidant and cytoprotective genes. This mechanism allows this compound to potently induce a coordinated and amplified antioxidant response at nanomolar concentrations.

Caption: Nrf2 signaling pathway activation by this compound.

Preclinical Evidence of Antioxidant Response Induction

This compound has demonstrated significant efficacy in activating the Nrf2 pathway and conferring protection in a range of preclinical models, from cell culture to animal models of human disease.

In Vitro Studies

In various cell lines, this compound is a potent inducer of Nrf2 target genes. It has been shown to protect cells from oxidative stress-induced damage and apoptosis. For instance, this compound is more potent than its parent compound, CDDO, at inducing heme oxygenase-1 (HO-1). Analogs like CDDO-Imidizolide (CDDO-Im) and CDDO-Methyl ester (CDDO-Me) have been extensively studied, providing a strong basis for the class effect. In human peripheral blood mononuclear cells (PBMCs), treatment with 20 nM CDDO-Im for 20 hours resulted in a significant upregulation of multiple Nrf2-dependent antioxidant genes.

Table 1: Induction of Antioxidant Gene Expression by CDDO Analogs in Human PBMCs

| Gene | Mean Fold Increase (vs. Vehicle) | Function | Reference |

|---|---|---|---|

| NQO1 | ~8.0 | Detoxification of quinones | |

| GCLM | ~3.5 | Glutathione synthesis | |

| HO-1 | ~3.0 | Heme catabolism, antioxidant | |

| GCLC | ~2.5 | Glutathione synthesis |

Data derived from studies with CDDO-Im (20 nM, 20h treatment) in human PBMCs from six subjects.

In Vivo Studies

In vivo studies have corroborated the potent Nrf2-activating properties of this compound in various tissues, including the central nervous system. In a transgenic mouse model of Huntington's disease (N171-82Q), dietary administration of this compound led to the upregulation of Nrf2/ARE-regulated genes, a reduction in oxidative stress markers, improved motor performance, and extended survival. Similarly, in a mouse model of ischemic stroke, post-injury administration of this compound increased Nrf2 expression and nuclear translocation, upregulated HO-1, reduced infarct volume, and decreased neuronal apoptosis.

Table 2: In Vivo Upregulation of Nrf2 Target Genes by this compound

| Tissue | Gene | Treatment Group | Fold Increase (vs. Control) | Reference |

|---|---|---|---|---|

| Mouse Striatum | HO-1 | This compound (200mg/kg diet) | ~1.5 | |

| Mouse Brown Adipose | GST3a | This compound (200mg/kg diet) | ~2.5 | |

| Mouse Brown Adipose | NQO1 | This compound (200mg/kg diet) | ~3.0 |

Data from N171-82Q transgenic mice, a model for Huntington's disease.

Table 3: Therapeutic Effects of this compound in a Huntington's Disease Mouse Model

| Parameter | This compound Dose (in diet) | % Improvement vs. Control | Reference |

|---|---|---|---|

| Average Survival | 100 mg/kg | 19.4% increase | |

| Average Survival | 200 mg/kg | 21.9% increase |

Data from N171-82Q transgenic mice.

Key Experimental Protocols

Evaluating the activity of this compound requires a combination of molecular and cellular biology techniques to confirm target engagement and downstream functional effects.

Caption: A typical experimental workflow for evaluating this compound.

Nrf2 Nuclear Translocation by Western Blot

This protocol confirms that this compound causes Nrf2 to accumulate in the nucleus.

-

Cell Treatment: Plate cells (e.g., PBMCs, BV2 microglia) and treat with vehicle (DMSO) or various concentrations of this compound (e.g., 20-100 nM) for a specified time (e.g., 6 hours).

-

Harvesting: Wash cells with ice-cold PBS and harvest by scraping.

-

Nuclear and Cytoplasmic Extraction: Use a commercial nuclear extraction kit (e.g., RayBio® Nuclear Extraction Kit) according to the manufacturer's instructions to separate cytoplasmic and nuclear protein fractions.

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against Nrf2 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

To ensure proper fractionation, probe separate blots or re-probe the same blot with antibodies for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH).

-

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the Nrf2 band intensity in the nuclear fraction of this compound-treated samples indicates successful activation.

Antioxidant Gene Expression by RT-qPCR

This protocol quantifies the upregulation of Nrf2 target genes.

-

Cell/Tissue Preparation: Treat cells or animal models with this compound as described previously. Harvest cells or dissect tissues of interest (e.g., brain, liver).

-

RNA Extraction: Isolate total RNA using a TRIzol-based method or a commercial RNA purification kit. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers or oligo(dT) primers.

-

Quantitative PCR (qPCR):

-

Prepare a reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., NQO1, HO-1, GCLC) and a housekeeping gene (e.g., ACTB, GAPDH), and a SYBR Green PCR Master Mix.

-

Perform the qPCR reaction on a real-time PCR system (e.g., Applied Biosystems Prism 7900HT).

-

Typical cycling conditions are: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Results are expressed as fold change in this compound-treated samples relative to vehicle-treated controls.

ARE-Luciferase Reporter Assay

This cell-based assay directly measures the transcriptional activity of Nrf2.

-

Cell Line: Use a cell line stably or transiently transfected with a reporter plasmid containing multiple copies of the ARE sequence upstream of a luciferase gene (e.g., AREc32 cell line).

-

Treatment: Plate the reporter cells in a 96-well plate and treat with a range of this compound concentrations. Include a vehicle control (DMSO) and a known Nrf2 activator (e.g., tert-butylhydroquinone, tBHQ) as a positive control. Incubate for a suitable period (e.g., 18-24 hours).

-

Lysis and Luminescence Reading:

-

Lyse the cells using a luciferase assay lysis buffer.

-

Add a luciferase substrate solution (containing luciferin) to the cell lysate.

-

Measure the luminescence signal using a luminometer.

-

-

Analysis: Normalize luciferase activity to cell viability (measured in a parallel plate using an assay like CellTiter-Glo) if cytotoxicity is a concern. An increase in luminescence indicates activation of ARE-dependent transcription.

In Vivo Efficacy Studies in Animal Models

This protocol provides a general framework for testing this compound in disease models.

-

Animal Model Selection: Choose an appropriate animal model that recapitulates aspects of the human disease of interest, such as a transgenic mouse model of neurodegeneration (e.g., N171-82Q for Huntington's) or an induced injury model (e.g., MCAO for stroke).

-

Drug Administration:

-

This compound can be administered through various routes. It is often incorporated directly into the rodent diet at specific concentrations (e.g., 100-200 mg/kg of diet) for chronic studies.

-

For acute studies, intraperitoneal (i.p.) injection may be used (e.g., 2 mg/kg).

-

All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

-

Outcome Measures:

-

Behavioral Analysis: Assess functional outcomes relevant to the disease model, such as motor performance on a rotarod.

-

Survival Analysis: Monitor and record longevity in chronic disease models.

-

Biochemical Analysis: At the study endpoint, collect tissues (brain, liver, muscle) and plasma for analysis of Nrf2 target gene expression (RT-qPCR), protein levels (Western Blot), and markers of oxidative stress (e.g., protein carbonyls, 8-OHdG).

-

Histopathology: Perfuse animals and collect tissues for histological analysis, such as measuring striatal volume or infarct size, and for immunohistochemical staining of relevant markers.

-

-

Statistical Analysis: Use appropriate statistical methods (e.g., ANOVA, Kaplan-Meier analysis) to compare outcomes between control and this compound-treated groups.

Summary and Future Directions

This compound is a potent, small-molecule activator of the Nrf2 antioxidant response pathway. Its mechanism of action, involving the direct covalent modification of Keap1, leads to the robust and coordinated upregulation of a battery of cytoprotective genes. Preclinical data strongly support its therapeutic potential in diseases characterized by significant oxidative stress and inflammation.

For drug development professionals, this compound and its analogs represent a promising class of compounds. Future research should focus on:

-

Pharmacokinetics and Pharmacodynamics (PK/PD): Further characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize dosing regimens.

-

Target Specificity: Investigating potential off-target effects and interactions with other cellular pathways at therapeutic concentrations.

-

Clinical Translation: Designing and conducting well-controlled clinical trials to assess the safety and efficacy of Nrf2 activators like this compound in human diseases. The recent approval of a related compound, omaveloxolone (a CDDO derivative), for Friedreich's ataxia highlights the clinical viability of this therapeutic strategy.

The continued investigation of this compound and the Nrf2 pathway holds great promise for the development of novel therapies to combat a wide range of debilitating diseases.

References

- 1. The novel Nrf2 activator CDDO‐EA attenuates cerebral ischemic injury by promoting microglia/macrophage polarization toward M2 phenotype in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? | MDPI [mdpi.com]

- 4. Structure of the BTB Domain of Keap1 and Its Interaction with the Triterpenoid Antagonist CDDO - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid-ethyl amide (CDDO-EA) in Neurodegenerative Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS), present a significant and growing challenge to global health. A common thread weaving through the complex pathology of these disorders is the interplay of oxidative stress and chronic neuroinflammation. These processes contribute to a toxic cellular environment that drives neuronal dysfunction and death. Consequently, therapeutic strategies aimed at mitigating these factors are of paramount interest.

One such promising therapeutic candidate is 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid-ethyl amide (CDDO-EA), a synthetic triterpenoid derivative. This compound has garnered considerable attention for its potent cytoprotective and anti-inflammatory properties, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. This technical guide provides an in-depth overview of the core mechanisms of this compound and its demonstrated efficacy in various preclinical models of neurodegenerative disease.

Core Mechanism of Action

This compound exerts its neuroprotective effects through a dual mechanism of action: bolstering endogenous antioxidant defenses and suppressing pro-inflammatory signaling cascades.

Nrf2/ARE Pathway Activation

The Nrf2/antioxidant response element (ARE) signaling pathway is a critical cellular defense mechanism against oxidative stress.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound, an electrophilic molecule, is thought to react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the ARE in the promoter regions of a multitude of cytoprotective genes.[3]

The activation of the Nrf2/ARE pathway by this compound leads to the upregulated expression of a wide array of antioxidant and detoxification enzymes. These include NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and various glutathione S-transferases (GSTs).[1] This coordinated induction of cytoprotective genes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and other harmful electrophiles, thereby reducing oxidative damage.[1]

Inhibition of NF-κB Signaling

Neuroinflammation is a hallmark of neurodegenerative diseases, and the NF-κB signaling pathway is a central regulator of this process. The activation of NF-κB leads to the transcription of pro-inflammatory cytokines, chemokines, and other mediators that contribute to neuronal damage. CDDO and its analogs have been shown to inhibit the NF-κB pathway.

The primary mechanism of NF-κB inhibition by CDDO derivatives involves the direct inhibition of IκB kinase β (IKKβ). IKKβ is a critical kinase that phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. By inhibiting IKKβ, this compound prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and suppressing the inflammatory response. This anti-inflammatory action complements its antioxidant effects, providing a multi-pronged approach to neuroprotection.

This compound in Neurodegenerative Disease Models

The therapeutic potential of this compound has been investigated in several preclinical models of neurodegenerative diseases, with promising results.

Huntington's Disease (HD)

Huntington's disease is a fatal genetic disorder characterized by the progressive breakdown of nerve cells in the brain. Oxidative stress is a prominent feature of HD pathology. In the N171-82Q transgenic mouse model of HD, dietary administration of this compound has been shown to upregulate Nrf2/ARE-induced genes in the brain and peripheral tissues. This was associated with a reduction in oxidative stress, improved motor performance, and increased longevity. Furthermore, this compound treatment rescued striatal atrophy, a key neuropathological hallmark of HD.

| Huntington's Disease (N171-82Q Mouse Model) | |

| Parameter | Observation |

| This compound Dose | 100 mg/kg and 200 mg/kg in diet |

| Motor Performance (Rotarod) | Significantly improved latency to fall |

| Longevity | Increased lifespan |

| Striatal Atrophy | Attenuated striatal volume loss at 120 days of age |

| Gene Expression | Upregulation of Nrf2/ARE-induced genes (e.g., GST3a, HO1, NQO1) |

Amyotrophic Lateral Sclerosis (ALS)

ALS is a progressive neurodegenerative disease that affects nerve cells in the brain and the spinal cord, leading to a loss of muscle control. Oxidative damage, neuroinflammation, and mitochondrial dysfunction are key contributors to ALS pathogenesis. In the G93A SOD1 mouse model of ALS, treatment with this compound has been shown to activate the Nrf2/ARE pathway. When administered presymptomatically, this compound significantly attenuated weight loss, enhanced motor performance, and extended the survival of these mice. Even when treatment was initiated at a symptomatic stage, it was neuroprotective and slowed disease progression.

| Amyotrophic Lateral Sclerosis (G93A SOD1 Mouse Model) | |

| Parameter | Observation |

| This compound Dose | 400 mg/kg in food |

| Nrf2 Activation | Increased Nrf2 expression and nuclear translocation in motor neurons |

| Survival (Presymptomatic Treatment) | Significantly extended survival (p=0.001) |

| Survival (Symptomatic Treatment) | Significantly extended survival (p=0.001) |

| Motor Performance | Enhanced motor performance |

| Weight Loss | Attenuated weight loss |

Cerebral Ischemia

Cerebral ischemia, or stroke, involves a reduction in blood flow to the brain, leading to neuronal death. The subsequent reperfusion injury is associated with a burst of oxidative stress and inflammation. In a mouse model of middle cerebral artery occlusion (MCAO), intraperitoneal injection of this compound was found to augment the expression of Nrf2 and its downstream target, HO-1, in the ischemic cortex. This was associated with a significant reduction in neurological deficits, infarct volume, and neuronal apoptosis. Furthermore, this compound promoted the polarization of microglia/macrophages towards the anti-inflammatory M2 phenotype.

| Cerebral Ischemia (MCAO Mouse Model) | |

| Parameter | Observation |

| This compound Dose | 2 mg/kg and 4 mg/kg, intraperitoneal injection |

| Nrf2/HO-1 Expression | Augmented Nrf2 and HO-1 expression in the ischemic cortex |

| Neurological Deficit | Reduced neurological deficit |

| Infarct Volume | Reduced infarct volume |

| Neuronal Apoptosis | Reduced neural apoptosis |

| Microglia/Macrophage Polarization | Shifted polarization towards the anti-inflammatory M2 phenotype |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols employed in the cited studies.

Animal Models and this compound Administration

-

Huntington's Disease Model: N171-82Q transgenic mice were used. This compound was administered in the diet at concentrations of 100 mg/kg and 200 mg/kg, starting at 30 days of age.

-

ALS Model: G93A SOD1 transgenic mice were used. This compound was administered in the diet at a concentration of 400 mg/kg. For presymptomatic studies, treatment began at 30 days of age. For symptomatic studies, treatment began at the onset of disease symptoms.

-

Cerebral Ischemia Model: C57BL/6 mice were subjected to middle cerebral artery occlusion (MCAO). This compound was administered via intraperitoneal injection at doses of 2 mg/kg and 4 mg/kg.

Behavioral and Functional Assessments

-

Motor Coordination (Rotarod Test): Mice are placed on a rotating rod with increasing speed, and the latency to fall is recorded. This test is commonly used to assess motor coordination and balance in models of HD and ALS.

-

Neurological Deficit Scoring (MCAO): Following MCAO, neurological function is assessed using a scoring system (e.g., the Longa method) that evaluates motor deficits.

Biochemical and Molecular Analyses

-

Western Blot Analysis: This technique is used to quantify the expression levels of specific proteins, such as Nrf2, HO-1, and components of the NF-κB pathway, in tissue lysates.

-

Immunohistochemistry: This method is used to visualize the localization and expression of proteins within tissue sections. For example, it can be used to assess Nrf2 nuclear translocation or to identify specific cell types (e.g., neurons, microglia).

-

Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the mRNA levels of target genes, such as those regulated by the Nrf2/ARE pathway (e.g., NQO1, HO-1, GSTs).

-

Measurement of Oxidative Stress Markers: Various assays can be used to quantify markers of oxidative damage, such as protein carbonyls, lipid peroxidation products (e.g., malondialdehyde), and DNA oxidation products (e.g., 8-hydroxy-2'-deoxyguanosine).

Conclusion

This compound has demonstrated significant therapeutic potential in a range of preclinical models of neurodegenerative diseases. Its ability to simultaneously combat oxidative stress through the activation of the Nrf2 pathway and suppress neuroinflammation via the inhibition of NF-κB signaling addresses two of the core pathological mechanisms underlying these devastating disorders. The consistent findings across models of Huntington's disease, ALS, and cerebral ischemia highlight the promise of this compound as a disease-modifying agent. Further research, including clinical trials, is warranted to translate these promising preclinical findings into effective therapies for patients suffering from neurodegenerative diseases.

References

- 1. Triterpenoids CDDO-ethyl amide and CDDO-trifluoroethyl amide improve the behavioral phenotype and brain pathology in a transgenic mouse model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triterpenoids CDDO-ethyl amide and CDDO-trifluoroethyl amide improve the behavioral phenotype and brain pathology in a transgenic mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The novel Nrf2 activator CDDO‐EA attenuates cerebral ischemic injury by promoting microglia/macrophage polarization toward M2 phenotype in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Pronged Therapeutic Potential of CDDO-EA in Huntington's Disease: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the synthetic triterpenoid, CDDO-Ethyl Amide (CDDO-EA), as a promising therapeutic agent in the context of Huntington's disease (HD) research. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's mechanism of action, preclinical efficacy, and detailed experimental protocols.

Executive Summary

Huntington's disease is a devastating neurodegenerative disorder characterized by progressive motor dysfunction, cognitive decline, and psychiatric disturbances, stemming from a CAG trinucleotide repeat expansion in the huntingtin gene. A key pathological feature of HD is heightened oxidative stress and neuroinflammation. This compound, a derivative of 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO), has emerged as a potent therapeutic candidate. This compound exhibits a dual mechanism of action by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway and inhibiting the pro-inflammatory IκB kinase (IKK)/Nuclear Factor-kappa B (NF-κB) signaling cascade. Preclinical studies in transgenic mouse models of HD have demonstrated that this compound can ameliorate disease phenotypes, improve motor function, and extend lifespan.

Core Mechanisms of Action

This compound's therapeutic effects in Huntington's disease are primarily attributed to its influence on two critical signaling pathways:

-

Nrf2/ARE Pathway Activation: Oxidative stress is a major contributor to neuronal damage in HD. This compound is a potent activator of the Nrf2 pathway, a master regulator of the cellular antioxidant response.[1][2] Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). This compound is believed to interact with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes. This leads to the upregulation of antioxidant and detoxifying enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), thereby bolstering the cell's defense against oxidative damage.[1][2]

-

IKK/NF-κB Pathway Inhibition: Neuroinflammation is another key pathological process in HD. The NF-κB pathway is a central regulator of inflammation. Synthetic triterpenoids, including derivatives of CDDO, have been shown to directly inhibit the IκB kinase β (IKKβ) subunit. By targeting a critical cysteine residue (Cys-179) in the activation loop of IKKβ, these compounds can block its kinase activity. This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, NF-κB cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes, such as cytokines and chemokines.

Signaling Pathway Diagram

Preclinical Efficacy in a Huntington's Disease Model

The therapeutic potential of this compound has been evaluated in the N171-82Q transgenic mouse model of Huntington's disease. This model expresses a fragment of the human huntingtin protein with 82 CAG repeats and exhibits a progressive HD-like phenotype.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in the N171-82Q mouse model.

Table 1: Effect of this compound on Survival in N171-82Q Mice

| Treatment Group | Average Survival (days) | % Increase vs. Control | p-value vs. Control |

| Control Diet | 155 ± 4.8 | - | - |

| This compound (100 mg/kg diet) | 185 ± 5.5 | 19.4% | p=0.0002 |

| This compound (200 mg/kg diet) | 189 ± 4.8 | 21.9% | p<0.0001 |

Table 2: Effect of this compound on Motor Performance (Rotarod) in N171-82Q Mice

| Treatment Group | Latency to Fall (seconds) | Improvement vs. Control | p-value vs. Control |

| Control Diet | Baseline | - | - |

| This compound (100 mg/kg diet) | Significantly improved | Yes | p=0.04 |

| This compound (200 mg/kg diet) | Significantly improved | Yes | p=0.0006 |

Table 3: Effect of this compound on Nrf2 Target Gene Expression in the Striatum of N171-82Q Mice

| Gene | Treatment Group | Fold Change vs. Control | p-value vs. Control |

| Heme Oxygenase-1 (HO-1) | This compound (200 mg/kg diet) | Significantly increased | p=0.04 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vivo Study in N171-82Q Mouse Model

-

Animal Model: Male N171-82Q transgenic mice, which express an N-terminal fragment of human huntingtin with 82 CAG repeats.

-

Treatment: this compound was administered in the diet at concentrations of 100 mg/kg and 200 mg/kg, starting at 30 days of age.

-

Experimental Workflow Diagram:

Motor Performance Assessment (Rotarod Test)

-

Apparatus: Accelerating rotorod apparatus.

-

Procedure:

-

Mice are placed on the rotating rod.

-

The rod accelerates from a starting speed to a final speed over a set period. A common protocol is an acceleration from 4 to 40 rpm over 300 seconds.

-

The latency to fall from the rod is recorded for each mouse.

-

Multiple trials are conducted for each animal at each time point, with an inter-trial interval.

-

-

Data Analysis: The average latency to fall is calculated for each treatment group and compared using statistical analysis (e.g., ANOVA).

Gene Expression Analysis (Quantitative Real-Time PCR)

-

Tissue Preparation: Brain tissue (striatum) is dissected and snap-frozen. RNA is extracted using a standard method (e.g., TRIzol reagent).

-

Reverse Transcription: Extracted RNA is reverse-transcribed into cDNA using a reverse transcriptase kit.

-

qPCR: Real-time PCR is performed using a SYBR Green-based detection method. The relative expression of target genes is normalized to a housekeeping gene (e.g., β-actin).

-

Primer Sequences (Mus musculus):

-

HO-1 (HMOX1):

-

Forward: 5'-CACTCTGGAGATGACACCTGAG-3'

-

Reverse: 5'-GTGTTCCTCTGTCAGCATCACC-3'

-

-

NQO1:

-

Forward: 5'-GCCGAACACAAGAAGCTGGAAG-3'

-

Reverse: 5'-GGCAAATCCTGCTACGAGCACT-3'

-

-

GSTa3:

-

Forward: 5'-ATCTCGTTGGCAACAGGCTGAG-3'

-

Reverse: 5'-GAGGTTGCTGACTCTGCTTCTC-3'

-

-

-

Data Analysis: The comparative Ct (ΔΔCt) method is used to calculate the fold change in gene expression.

Histological Analysis of Striatal Atrophy

-

Tissue Processing: Mice are transcardially perfused with paraformaldehyde. Brains are removed, post-fixed, and cryoprotected. Coronal sections of the striatum are cut on a cryostat.

-

Immunohistochemistry:

-

Sections are stained with a neuronal marker, such as NeuN (Neuronal Nuclei), to visualize neurons. A common antibody is a mouse monoclonal anti-NeuN, clone A60.

-

Sections are incubated with the primary antibody, followed by a fluorescently-labeled secondary antibody.

-

Sections are counterstained with a nuclear stain (e.g., DAPI).

-

-

Image Analysis:

-

Images of the striatum are captured using a fluorescence microscope.

-

The cross-sectional area of the striatum is measured using image analysis software (e.g., ImageJ).

-

The volume of the striatum can be estimated using stereological methods.

-

-

Data Analysis: Striatal volumes or areas are compared between treatment groups.

Assessment of Oxidative Stress Markers

-

Malondialdehyde (MDA) Assay (TBARS Assay):

-

Brain tissue is homogenized in a suitable buffer.

-

The homogenate is mixed with a solution of thiobarbituric acid (TBA) and heated.

-

MDA, a product of lipid peroxidation, reacts with TBA to form a colored product.

-

The absorbance of the product is measured spectrophotometrically, and the concentration of MDA is calculated.

-

-

8-hydroxy-2'-deoxyguanosine (8-OHdG) Assay:

-

DNA is extracted from brain tissue.

-

The concentration of 8-OHdG, a marker of oxidative DNA damage, is measured using a competitive ELISA kit according to the manufacturer's instructions.

-

Logical Relationships and Therapeutic Rationale

The therapeutic strategy of using this compound in Huntington's disease is based on a clear logical framework targeting the underlying pathology of the disease.

Conclusion and Future Directions

This compound represents a promising, multi-targeted therapeutic agent for Huntington's disease. Its ability to simultaneously combat oxidative stress and neuroinflammation addresses two key pathological pillars of the disease. The preclinical data in the N171-82Q mouse model are encouraging, demonstrating tangible benefits in motor function and survival. Further research is warranted to fully elucidate the pharmacokinetics and pharmacodynamics of this compound in the central nervous system and to explore its efficacy in other preclinical models of HD. Ultimately, the translation of these promising preclinical findings into clinical trials will be a critical next step in evaluating the potential of this compound as a disease-modifying therapy for Huntington's disease.

References

The Potential of CDDO-EA in Combating Obesity and Type 2 Diabetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obesity and type 2 diabetes represent a growing global health crisis. The synthetic triterpenoid, 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid-ethyl amide (CDDO-EA), also known as RTA 405, has emerged as a promising therapeutic candidate in preclinical studies for these metabolic disorders. This technical guide provides an in-depth overview of the mechanisms of action, experimental protocols, and key findings from studies investigating this compound's efficacy in models of obesity and type 2 diabetes.

Mechanism of Action: A Dual Approach

This compound exerts its therapeutic effects through a dual mechanism involving the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2]

-

Nrf2 Activation: this compound is a potent activator of Nrf2, a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[1][3] By activating Nrf2, this compound enhances the cellular defense against oxidative stress, which is a key contributor to the pathogenesis of insulin resistance and diabetic complications.[3]

-

NF-κB Inhibition: Chronic low-grade inflammation is a hallmark of obesity and type 2 diabetes. This compound has been shown to inhibit the pro-inflammatory NF-κB signaling pathway. By suppressing NF-κB, this compound can reduce the expression of inflammatory cytokines and chemokines, thereby mitigating inflammation-induced insulin resistance.

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Preclinical Efficacy in a High-Fat Diet-Induced Obesity Model

This compound has demonstrated significant efficacy in a preclinical mouse model of high-fat diet (HFD)-induced obesity and insulin resistance.

Data Presentation

The following tables summarize the key quantitative data from a 6-week study in C57BL/6J mice fed a low-fat diet (LFD), a high-fat diet (HFD), or a high-fat diet supplemented with 0.04% this compound (HFD + this compound).

Table 1: Effect of this compound on Body Weight and Energy Intake

| Parameter | LFD | HFD | HFD + this compound |

| Final Body Weight (g) | ~25 g | ~35 g | ~28 g |

| Body Weight Gain (g) | ~3 g | ~13 g | ~6 g |

| Average Daily Energy Intake (kcal) | ~10 kcal | ~12.5 kcal | ~10.5 kcal |

Data are approximated from graphical representations in the source material and are intended for comparative purposes.

Table 2: Effect of this compound on Glucose Metabolism and Insulin Sensitivity

| Parameter | LFD | HFD | HFD + this compound |

| Fasting Blood Glucose (mg/dL) | ~150 mg/dL | ~200 mg/dL | ~160 mg/dL |

| Fasting Insulin (ng/mL) | ~0.5 ng/mL | ~2.0 ng/mL | ~0.8 ng/mL |

| Glucose Tolerance (AUC during OGTT) | Normal | Impaired | Improved |

AUC (Area Under the Curve) during Oral Glucose Tolerance Test. Data are approximated from graphical representations in the source material and are intended for comparative purposes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

High-Fat Diet-Induced Obesity Mouse Model

This protocol describes the induction of obesity and insulin resistance in mice through dietary manipulation.

1. Animals and Housing:

- Species and Strain: Male C57BL/6J mice, 6-8 weeks old.

- Housing: Mice are housed in a temperature-controlled facility with a 12-hour light/dark cycle and have ad libitum access to water.

2. Diets:

- Low-Fat Diet (LFD) / Control: Standard chow with 10% of total calories from fat.

- High-Fat Diet (HFD): A diet with 60% of total calories from fat.

- This compound Treatment Diet: The HFD is supplemented with 0.04% this compound by weight.

3. Experimental Procedure:

- Mice are randomized into three groups: LFD, HFD, and HFD + this compound.

- The respective diets are provided for a period of 6 weeks.

- Body weight and food intake are monitored weekly.

Oral Glucose Tolerance Test (OGTT)

This protocol is used to assess the ability of the mice to clear a glucose load, providing an indication of insulin sensitivity.

1. Preparation:

- Mice are fasted overnight (approximately 16-18 hours) with free access to water.

2. Procedure:

- A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.

- A 20% glucose solution is administered orally by gavage at a dose of 2 g/kg of body weight.

- Blood samples are collected from the tail vein at 15, 30, 60, and 120 minutes post-glucose administration.

- Blood glucose levels are measured at each time point using a glucometer.

3. Data Analysis:

- The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.

Experimental Workflow

The following diagram outlines the typical workflow for a preclinical study evaluating this compound.

Conclusion

Preclinical data strongly suggest that this compound is a promising therapeutic agent for the treatment of obesity and type 2 diabetes. Its dual mechanism of action, involving the activation of the Nrf2 pathway and inhibition of the NF-κB pathway, addresses both the oxidative stress and inflammatory components of these metabolic diseases. The significant improvements in body weight, glucose homeostasis, and insulin sensitivity observed in the high-fat diet-induced obesity model warrant further investigation and clinical development of this compound and related compounds. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this novel compound.

References

An In-depth Technical Guide to CDDO-EA Derivatives: Chemical Structures, Mechanisms, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO) and its ethyl amide (EA) derivative, a class of synthetic triterpenoids with significant therapeutic promise. This document details their chemical structures, synthesis, and biological activities, with a focus on their modulation of key signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key cited studies.

Core Chemical Structures and Derivatives

CDDO and its derivatives are synthesized from oleanolic acid.[1][2][3] The core structure is characterized by a pentacyclic triterpenoid backbone. Modifications at the C-28 position have yielded several key derivatives with distinct pharmacological profiles.[4][5]

Key CDDO Derivatives include:

-

CDDO (2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid): The parent compound.

-

CDDO-Methyl Ester (CDDO-Me, Bardoxolone methyl): A well-studied derivative with potent anti-inflammatory and anti-cancer properties.

-

CDDO-Ethyl Amide (CDDO-EA): The focus of this guide, noted for its neuroprotective and anti-inflammatory effects.

-

CDDO-Imidazolide (CDDO-Im): Another derivative with anti-diabetic and anti-cancer activities.

-

CDDO-Trifluoroethyl Amide (CDDO-TFEA): A derivative with demonstrated efficacy in models of neurodegenerative disease.

Below are the chemical structures of CDDO and its prominent C-28 derivatives.

(Note: While chemical structure diagrams are not directly generatable, their IUPAC names and SMILES notations are provided for precise identification and visualization in chemical software.)

Table 1: Chemical Identification of CDDO and Key Derivatives

| Compound | IUPAC Name | SMILES Notation |

| This compound | (4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-N-ethyl-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxamide | CCNC(=O)[C@@]12CC[C@@]3(--INVALID-LINK--(C)C)C(=O)C=C4[C@]3(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C">C@@HC)C |

Synthesis of this compound

The synthesis of this compound typically starts from oleanolic acid. A common synthetic route involves the preparation of CDDO-Me as an intermediate. This is followed by hydrolysis to yield CDDO, which is then treated with oxalyl chloride to form an acid chloride. The final step is the reaction of this acid chloride with ethylamine hydrochloride to produce this compound. The purity of the synthesized compound is typically verified using techniques such as nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC).

Synthesis of this compound from Oleanolic Acid.

Biological Activity and Mechanism of Action

The primary mechanism of action for CDDO derivatives involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) and inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathways.

Nrf2/ARE Pathway Activation

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). This compound and other derivatives act as potent activators of the Nrf2/Antioxidant Response Element (ARE) pathway. They induce a conformational change in Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the ARE, initiating the transcription of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). This cascade of gene expression helps to mitigate oxidative stress and inflammation.

Activation of the Nrf2/ARE Pathway by this compound.

NF-κB Pathway Inhibition

This compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the p65 subunit of NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes such as TNF-α and MCP-1. This compound has been demonstrated to block the LPS-induced phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent inflammatory gene expression.

Inhibition of the NF-κB Pathway by this compound.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of this compound and related derivatives from various studies.

Table 2: In Vitro Efficacy of CDDO Derivatives in Pediatric Solid Tumor Cell Lines

| Derivative | IC50 for Colony Formation and DNA Synthesis (nM) | IC50 for Metabolic Cell Death and Decrease in Cell Number (nM) |

| CDDO-Me | 5 - 170 | 110 - 630 |

| CDDO-Im | 5 - 170 | 110 - 630 |

| This compound | 5 - 170 | 110 - 630 |

| CDDO-TFEA | 5 - 170 | 110 - 630 |

| CDDO-DE | 5 - 170 | 110 - 630 |

Table 3: In Vivo Efficacy of this compound and CDDO-TFEA in a Mouse Model of Huntington's Disease

| Treatment Group | Dose (mg/kg in diet) | Improvement in Motor Performance | Increase in Average Survival |

| This compound | 100 | Significant (p=0.04) | 19.4% (p=0.0002) |

| This compound | 200 | Significant (p=0.0006) | 21.9% (p<0.0001) |

| CDDO-TFEA | 200 | Significant (p=0.005) | Not specified |

| CDDO-TFEA | 400 | Significant (p=0.0007) | Not specified |

Table 4: Effect of this compound on LPS-Induced MCP-1 Production in Macrophages

| Treatment Group | MCP-1 Production (pg/mL, mean ± SEM) |

| Control | Not specified |

| LPS (100 ng/mL) | ~2500 |

| LPS + this compound (500 nM) | Significantly decreased (p < 0.001) |

Experimental Protocols

Synthesis and Validation of this compound

-

Synthesis of CDDO-Me: CDDO-Me is prepared from oleanolic acid following established procedures.

-

Hydrolysis to CDDO: CDDO-Me is hydrolyzed in the presence of lithium iodide in dimethylformamide to produce CDDO.

-

Formation of CDDO Acid Chloride: CDDO is treated with oxalyl chloride.

-

Synthesis of this compound: The resulting acid chloride is immediately mixed with ethylamine hydrochloride.

-

Purification: The reaction mixture is purified by column chromatography.

-

Validation: The structure of the synthesized this compound is confirmed with 1H nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Purity is verified by high-performance liquid chromatography (HPLC) to be >99%.

In Vitro Anti-inflammatory Activity Assay (MCP-1 Detection)

-

Cell Culture: RAW 264.7 mouse macrophages are grown in 24-well dishes at a density of 1 x 10^6 cells/mL (0.5 mL/well).

-

Pre-treatment: Cells are pre-treated with 500 nM this compound for 1 hour.

-

Inflammatory Stimulus: After 1 hour, cells are treated with 100 ng/mL of LPS (Escherichia coli O111:B4) for 6 hours.

-

Sample Collection: Supernatants are collected and stored at -80°C until analysis.

-

MCP-1 Measurement: MCP-1 levels in the supernatants are quantified using a suitable detection method (e.g., ELISA).

-

Data Analysis: Treatments are run in triplicate, and statistical analysis (e.g., one-way ANOVA) is performed.

Animal Studies in a Huntington's Disease Mouse Model

-

Animal Model: Male N171-82Q transgenic mice, a model for Huntington's disease, are used.

-

Treatment Groups: Mice are assigned to a control diet or diets containing this compound (100 mg/kg or 200 mg/kg) or CDDO-TFEA (100 mg/kg, 200 mg/kg, or 400 mg/kg) starting at 30 days of age.

-

Behavioral Analysis: Motor performance is assessed from 60 days of age until the end stage using methods such as the rotarod test.

-

Survival Analysis: The lifespan of the mice in each group is monitored and recorded.

-

Gene Expression Analysis: At 120 days of age, tissues such as the striatum, skeletal muscle, and brown adipose tissue are collected for quantitative real-time PCR (qRT-PCR) to measure the expression of Nrf2/ARE target genes (e.g., GST3a, NQO1, HO1).

-

Histological Analysis: Brain tissue is collected at 120 days of age for histological analysis to assess striatal atrophy.

Conclusion

This compound and its related derivatives represent a promising class of therapeutic agents with potent anti-inflammatory and antioxidant properties. Their ability to modulate the Nrf2 and NF-κB signaling pathways underscores their potential for treating a wide range of diseases characterized by oxidative stress and inflammation, including neurodegenerative disorders, cancer, and metabolic diseases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development in this area.

References

- 1. mdpi.com [mdpi.com]

- 2. Chemical Synthesis Methods And CDDO/CDDO-EA Preparations | UTRGV [utrgv.edu]

- 3. utrgv.flintbox.com [utrgv.flintbox.com]

- 4. Human neuroblastoma cells rapidly enter cell cycle arrest and apoptosis following exposure to C-28 derivatives of the synthetic triterpenoid CDDO - PubMed [pubmed.ncbi.nlm.nih.gov]